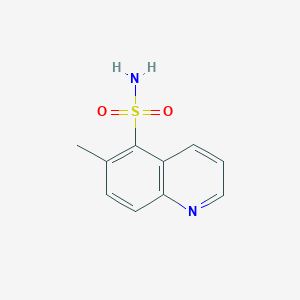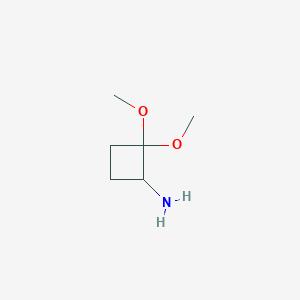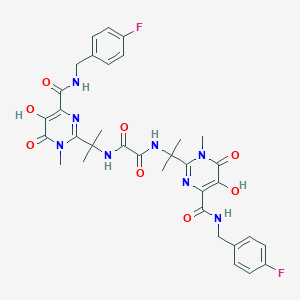![molecular formula C12H8Cl2N2O2 B1461236 5-Chlor-6-[(4-chlorphenyl)amino]pyridin-3-carbonsäure CAS No. 942511-67-3](/img/structure/B1461236.png)
5-Chlor-6-[(4-chlorphenyl)amino]pyridin-3-carbonsäure
Übersicht
Beschreibung
5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a chloro group at the 5th position, a 4-chlorophenylamino group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumor-Wirkstoffen
Die Struktur der 5-Chlor-6-[(4-chlorphenyl)amino]pyridin-3-carbonsäure weist Ähnlichkeiten mit Indol-Derivaten auf, die ausgiebig auf ihre Antitumor-Eigenschaften untersucht wurden . Das Vorhandensein der Chlor- und Aminogruppen kann auf ein Potenzial für die Entwicklung neuartiger Antitumor-Wirkstoffe hindeuten, insbesondere als Inhibitoren spezifischer Signalwege, die an der Proliferation von Krebszellen beteiligt sind.
Synthese von heterocyclischen Verbindungen
Diese Verbindung könnte als Vorläufer bei der Synthese komplexer heterocyclischer Verbindungen dienen. Heterocyclen spielen in der medizinischen Chemie eine entscheidende Rolle, und der chlorierte Pyridinring bietet eine reaktive Stelle für weitere chemische Umwandlungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 5-chloropyridine-3-carboxylic acid, undergoes nitration to introduce a nitro group at the 6th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The amino group is further reacted with 4-chloronitrobenzene to form the desired 4-chlorophenylamino derivative.
Hydrolysis: Finally, the compound is hydrolyzed to yield 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the chloro groups can yield corresponding amines.
Substitution: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like ethanol.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-2-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid
- 6-Chloro-5-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid
- 5-Bromo-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid
Comparison:
Structural Differences: The position and type of halogen substituents can vary, leading to differences in chemical reactivity and biological activity.
Unique Properties: 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall stability.
This detailed article provides a comprehensive overview of 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
5-chloro-6-(4-chloroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-1-3-9(4-2-8)16-11-10(14)5-7(6-15-11)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUIOAIHYYSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)
![rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans](/img/structure/B1461160.png)

![rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1461163.png)
![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)





![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)
![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)
